molecular formula C28H41N3O B8194862 N-(2,6-Bis(isopropyl)phenyl)-N'-((1-(4-(dimethylaminomethyl)phenyl)cyclopentyl)methyl)urea

N-(2,6-Bis(isopropyl)phenyl)-N'-((1-(4-(dimethylaminomethyl)phenyl)cyclopentyl)methyl)urea

Cat. No.: B8194862
M. Wt: 435.6 g/mol
InChI Key: NTMDCHVWUHHJAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,6-Bis(isopropyl)phenyl)-N’-((1-(4-(dimethylaminomethyl)phenyl)cyclopentyl)methyl)urea is a complex organic compound that features a urea functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-Bis(isopropyl)phenyl)-N’-((1-(4-(dimethylaminomethyl)phenyl)cyclopentyl)methyl)urea typically involves the reaction of an isocyanate with an amine. The specific synthetic route may include:

    Formation of the isocyanate intermediate: This can be achieved by reacting an appropriate amine with phosgene or a phosgene substitute under controlled conditions.

    Reaction with the amine: The isocyanate intermediate is then reacted with another amine to form the urea derivative.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve:

    Large-scale synthesis of intermediates: Using continuous flow reactors to ensure consistent quality and yield.

    Optimization of reaction conditions: Including temperature, pressure, and solvent choice to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-Bis(isopropyl)phenyl)-N’-((1-(4-(dimethylaminomethyl)phenyl)cyclopentyl)methyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: The aromatic rings and urea group can participate in substitution reactions, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Including lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in biochemical assays or as a ligand in binding studies.

    Medicine: Possible applications in drug development or as a pharmacological tool.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism by which N-(2,6-Bis(isopropyl)phenyl)-N’-((1-(4-(dimethylaminomethyl)phenyl)cyclopentyl)methyl)urea exerts its effects would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,6-Diisopropylphenyl)-N’-methylurea
  • N-(2,6-Diisopropylphenyl)-N’-cyclopentylurea

Uniqueness

N-(2,6-Bis(isopropyl)phenyl)-N’-((1-(4-(dimethylaminomethyl)phenyl)cyclopentyl)methyl)urea is unique due to its specific substituents, which can influence its chemical properties and potential applications. The presence of the dimethylaminomethyl group and the cyclopentyl ring may confer distinct reactivity and binding characteristics compared to similar compounds.

Properties

IUPAC Name

1-[[1-[4-[(dimethylamino)methyl]phenyl]cyclopentyl]methyl]-3-[2,6-di(propan-2-yl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H41N3O/c1-20(2)24-10-9-11-25(21(3)4)26(24)30-27(32)29-19-28(16-7-8-17-28)23-14-12-22(13-15-23)18-31(5)6/h9-15,20-21H,7-8,16-19H2,1-6H3,(H2,29,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTMDCHVWUHHJAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)NCC2(CCCC2)C3=CC=C(C=C3)CN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H41N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.